Physicochemical Properties of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide: An In-depth Technical Guide
Physicochemical Properties of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, and physical characteristics, and presents relevant experimental protocols for its synthesis and characterization.
Core Physicochemical Data
The fundamental physicochemical properties of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide are summarized below. These parameters are crucial for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C10H11N3S | PubChem CID 675234[1] |
| Molecular Weight | 205.28 g/mol | PubChem CID 675234[1] |
| IUPAC Name | 3-[(3-methylphenyl)methyl]sulfanyl-1H-1,2,4-triazole | PubChem CID 675234[1] |
| Canonical SMILES | CC1=CC(=CC=C1)CSC2=NN=CN2 | PubChem CID 675234[1] |
| InChI | InChI=1S/C10H11N3S/c1-8-3-2-4-9(5-8)6-14-10-11-7-13-12-10/h2-5,7H,6H2,1H3,(H,11,12,13) | PubChem CID 675234[1] |
Experimental Protocols
The synthesis and characterization of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide would typically follow established methods for the synthesis of 1,2,4-triazole thioethers. The following protocols are generalized procedures based on the synthesis of similar structures.[2][3][4]
Synthesis of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
This synthesis is a two-step process involving the formation of the 1,2,4-triazole-3-thione core followed by S-alkylation.
Step 1: Synthesis of 1H-1,2,4-triazole-3-thione
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Reaction Setup: A mixture of thiocarbohydrazide (1 equivalent) and formic acid (excess) is heated at reflux for several hours.
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Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 1H-1,2,4-triazole-3-thione.
Step 2: S-alkylation with 3-methylbenzyl chloride
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Reaction Setup: 1H-1,2,4-triazole-3-thione (1 equivalent) is dissolved in a suitable solvent such as ethanol or DMF, and a base (e.g., potassium carbonate or sodium ethoxide, 1.1 equivalents) is added.
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Addition of Alkylating Agent: 3-methylbenzyl chloride (1 equivalent) is added dropwise to the mixture at room temperature.
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Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until completion, as monitored by TLC.
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Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide.
Characterization Techniques
The structural confirmation of the synthesized compound is achieved through various spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5][6]
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Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The presence of characteristic absorption bands for C-H, C=N, N-H, and C-S bonds confirms the functional groups in the molecule.
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Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, typically using Electrospray Ionization (ESI).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the characterized final product.
Caption: Workflow for the synthesis and characterization of 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide.
Potential Biological Activity Assessment
While no specific signaling pathway has been elucidated for 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, triazole derivatives are known for a wide range of biological activities, including antioxidant and enzyme inhibitory effects.[7] The following diagram outlines a typical workflow for assessing the potential antioxidant activity of a novel compound.
Caption: Experimental workflow for assessing the antioxidant activity of a synthesized compound.
References
- 1. 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide | C10H11N3S | CID 675234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. benchchem.com [benchchem.com]
